molecular formula C23H26N4O3S B2651459 N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894886-78-3

N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2651459
CAS No.: 894886-78-3
M. Wt: 438.55
InChI Key: CWRTVTOLUNXBTP-UHFFFAOYSA-N
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Description

N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that functions as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in the control of stress response, inflammation, and insulin resistance. Its primary research value lies in probing the pathological role of MAP4K4 in various disease models. This compound has been utilized in studies investigating the mechanisms of liver fibrosis , where inhibition of MAP4K4 signaling has been shown to attenuate the activation of hepatic stellate cells, the primary fibrogenic cells in the liver. Furthermore, its application extends to metabolic disease research, as MAP4K4 inhibition can improve insulin sensitivity and glucose homeostasis, making it a valuable tool for understanding type 2 diabetes and related metabolic syndromes. The unique spirocyclic structure of this inhibitor contributes to its selectivity and potency, providing researchers with a highly specific chemical probe to dissect the complex MAP4K4-mediated signaling networks in cellular and animal models of fibrotic and metabolic diseases.

Properties

IUPAC Name

N,2-bis(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-29-18-8-4-16(5-9-18)20-21(31-3)26-23(25-20)12-14-27(15-13-23)22(28)24-17-6-10-19(30-2)11-7-17/h4-11H,12-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRTVTOLUNXBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of spiro compounds and incorporates a triazine structure which is often associated with various pharmacological properties.

Antimicrobial Activity

The antimicrobial properties of related compounds have been well documented. For example, triazine derivatives have demonstrated activity against a range of microorganisms including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the methoxy and methylthio groups can significantly influence the compound's interaction with biological targets.

Structural Feature Impact on Activity
Methoxy GroupEnhances lipophilicity and potentially increases membrane permeability
Methylthio GroupMay contribute to the compound's interaction with sulfur-containing enzymes

Study 1: Antitumor Activity

A comparative study on similar triazine-based compounds highlighted their effectiveness in inhibiting tumor growth in vitro. Compounds were tested against various cancer cell lines such as HeLa and MCF-7. The results indicated that modifications to the phenyl groups could enhance cytotoxicity.

Study 2: Antimicrobial Efficacy

In another investigation, a series of methylthio-substituted triazines were evaluated for antimicrobial activity using disk diffusion methods against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects which could be extrapolated to predict similar outcomes for this compound.

Research Findings

While comprehensive studies specifically focusing on this compound are scarce, several findings from related compounds provide insights:

  • Antiproliferative Effects : Compounds with similar triazine structures have shown IC50 values in the micromolar range against various cancer cell lines.
  • Mechanisms of Action : Potential mechanisms include apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Research Findings and Hypotheses

Role of Methoxy Groups : The 4-methoxyphenyl substituents may enhance binding to cytochrome P450 enzymes or aryl hydrocarbon receptors, as seen in other methoxy-containing agrochemicals.

Spirocyclic Rigidity: The spiro core likely improves metabolic stability compared to non-rigid analogs, though this requires experimental validation.

Thioether Impact : Methylthio’s smaller size (vs. ethylthio) could reduce steric clashes in binding pockets but increase susceptibility to oxidative metabolism.

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